

In-Depth Technical Guide: (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol

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Compound of Interest

Compound Name: (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol

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Core Properties and Identification

(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, a specific stereoisomer of p-Menthane-3,8-diol (PMD), is a monoterpenoid diol with significant interest due to its biological activities, most notably its efficacy as an insect repellent. This document provides a comprehensive overview of its fundamental properties, experimental protocols, and known biological interactions.

Synonyms: Neomenthoglycol, (1R)-(+)-cis-p-Menthane-3,8-diol, cis-p-Menthane-3,8-diol

Chemical Structure:

Caption: 2D Structure of **(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol**

Table 1: Basic Properties

Property	Value	Source
IUPAC Name	(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol	[1]
CAS Number	92471-23-3	[1]
Molecular Formula	C ₁₀ H ₂₀ O ₂	[1]
Molecular Weight	172.27 g/mol	[2]
Melting Point	92 °C (for cis-p-Menthane-3,8-diol)	
Boiling Point	267.6 °C (estimated)	[3]
Water Solubility	670.7 mg/L at 25 °C (estimated)	[3]
XLogP3	2.2	[1]

Spectroscopic Data

While specific spectra for the pure (1R,2S,4R) isomer are not readily available in public databases, data for mixtures of p-menthane-3,8-diol isomers have been published. The following table summarizes the expected spectroscopic characteristics based on available information.

Table 2: Spectroscopic Data Summary

Technique	Key Features and Expected Chemical Shifts (δ)	Source
^1H NMR	Complex multiplets for cyclohexyl protons (δ 0.8-2.0 ppm), singlets for the two methyl groups on the isopropyl side chain (around δ 1.1-1.3 ppm), a doublet for the methyl group on the cyclohexane ring (around δ 0.9 ppm), and a signal for the proton on the carbon bearing the secondary alcohol (around δ 3.4-4.4 ppm).	[4]
^{13}C NMR	Signals for the ten carbon atoms, including those of the methyl groups (δ 20-30 ppm), the cyclohexane ring carbons (δ 20-50 ppm), the carbon bearing the secondary alcohol (around δ 67 ppm), and the quaternary carbon of the isopropyl group (around δ 73 ppm).	[4]
Mass Spectrometry (MS)	Expected molecular ion peak (M^+) at m/z 172. Key fragmentation peaks would likely correspond to the loss of water (m/z 154) and the loss of the hydroxyisopropyl group.	[4]
Infrared (IR) Spectroscopy	A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol	[5]

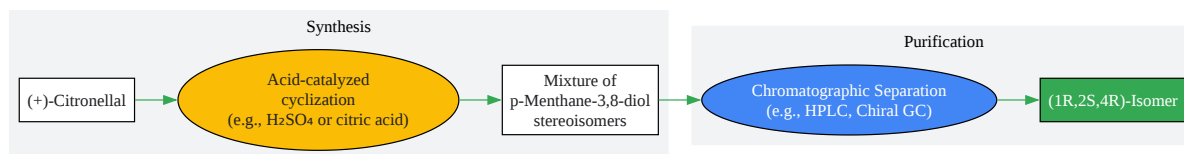
groups. C-H stretching
vibrations in the 2850-3000
cm⁻¹ region. C-O stretching
vibrations around 1000-1200
cm⁻¹.

Experimental Protocols

Synthesis

The synthesis of **(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol** is typically achieved through the acid-catalyzed cyclization of (+)-citronellal, which is a major component of essential oils from plants like *Corymbia citriodora* (lemon eucalyptus). This reaction generally yields a mixture of p-menthane-3,8-diol stereoisomers.

Experimental Workflow: Synthesis and Purification



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Caption: General workflow for the synthesis and purification of the target compound.

Detailed Methodology for Synthesis (General):

A common method involves the treatment of (+)-citronellal with dilute sulfuric acid.[6]

- **Reaction Setup:** (+)-Citronellal is mixed with an aqueous solution of sulfuric acid (e.g., 0.25%).

- **Temperature and Time:** The reaction mixture is heated (e.g., at 50°C) and stirred for several hours (e.g., 11 hours) to achieve high conversion.
- **Work-up:** After the reaction is complete, the organic layer containing the mixture of p-menthane-3,8-diol isomers is separated from the aqueous layer.
- **Purification:** The crude product is then purified, often through crystallization or chromatographic methods, to isolate the different stereoisomers.

Purification and Analysis

The separation of the (1R,2S,4R) isomer from the other stereoisomers is a critical step and is typically achieved using chromatographic techniques.

- **High-Performance Liquid Chromatography (HPLC):** Normal-phase HPLC using a chiral stationary phase (e.g., Chiralcel OD-H) can be employed to separate the different stereoisomers.^[7]
- **Chiral Gas Chromatography (GC):** Chiral GC columns can also be used for the analytical separation and quantification of the stereoisomers.^[5]

Biological Activity and Mechanism of Action

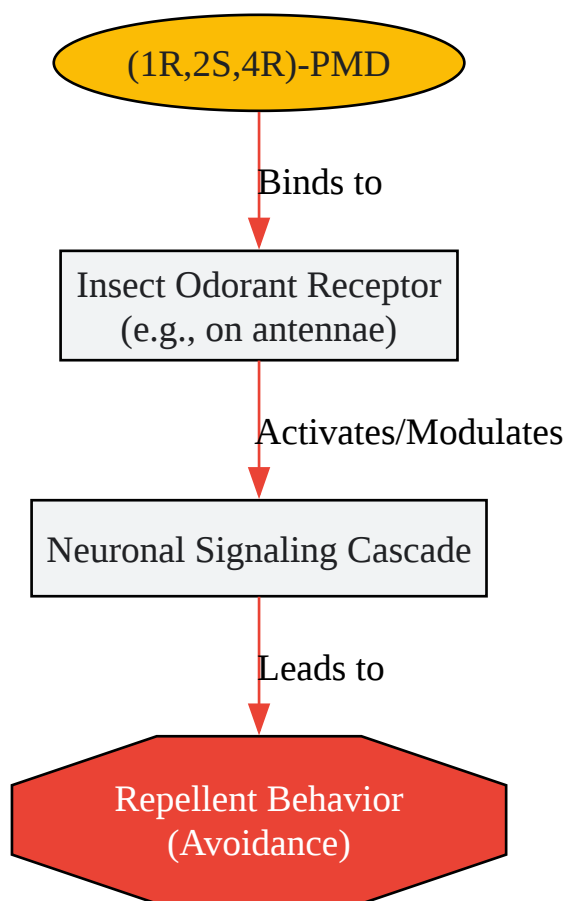
The primary and most well-documented biological activity of **(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol** is its insect repellent property.

Table 3: Biological Activity Data

Activity	Target Organism	Key Findings	Source
Insect Repellent	<i>Aedes albopictus</i> (Asian tiger mosquito)	The (1R)-(+)-cis-PMD isomer exhibits the highest repellency index compared to other stereoisomers.	
Insect Repellent	<i>Anopheles gambiae</i> (Malaria mosquito)	All four tested stereoisomers showed equal repellent activity.	[5][8]

Mechanism of Action as an Insect Repellent:

The precise mechanism of action is not fully elucidated but is believed to involve interactions with the olfactory system of insects.



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Caption: Proposed mechanism of action for insect repellency.

It is hypothesized that p-menthane-3,8-diol interferes with the insect's ability to detect host cues, such as carbon dioxide and skin odors, by binding to and modulating the activity of their odorant receptors.[9] This disruption of sensory input leads to a repellent effect, causing the insect to avoid the treated surface. The stereospecificity of this interaction, as suggested by some studies, indicates that the three-dimensional shape of the molecule is crucial for its binding to the receptor and subsequent biological effect.

Other Potential Applications

While primarily known as an insect repellent, the presence of hydroxyl groups in the molecule suggests potential for other biological activities. For instance, some terpenoids exhibit antimicrobial and anti-inflammatory properties. However, specific studies on **(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol** for these applications are currently limited.

Conclusion

(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is a naturally derived monoterpenoid with significant potential, particularly as a highly effective and stereospecific insect repellent. Further research into its stereoselective synthesis and purification, as well as a deeper investigation into its mechanism of action and other potential biological activities, will be valuable for the development of new and improved products in the fields of public health and beyond.

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